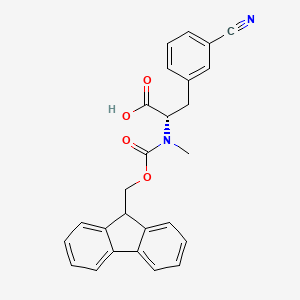

Fmoc-N-Me-Phe(3-CN)-OH

Description

Significance of Modified Amino Acids in Peptide Science and Beyond

The incorporation of modified amino acids is a cornerstone of modern peptide and medicinal chemistry. These custom-designed building blocks can impart a range of desirable properties to the resulting peptides. By altering the stereochemistry, side-chain functionality, or backbone structure, researchers can fine-tune the physicochemical and biological characteristics of a peptide. This includes enhancing resistance to enzymatic degradation by proteases, modulating receptor-binding affinity and selectivity, controlling secondary structure, and improving bioavailability. The impact of these modifications extends beyond peptide science, influencing the design of peptidomimetics, polymers, and other complex organic molecules.

Rationale for Introducing N-Methylation and Aromatic Substitutions in Amino Acid Design

The specific modifications present in Fmoc-N-Me-Phe(3-CN)-OH—N-methylation and a cyano group on the phenyl ring—are not arbitrary. Each serves a distinct and strategic purpose in molecular design.

N-Methylation: The substitution of the amide proton with a methyl group on the amino acid backbone has profound consequences for the resulting peptide. N-methylation can:

Increase Proteolytic Stability: By sterically hindering the approach of proteases, N-methylation significantly slows down the enzymatic cleavage of the adjacent peptide bond, thereby prolonging the in-vivo half-life of the peptide.

Modulate Conformation: The presence of the N-methyl group restricts the rotation around the Cα-N bond, influencing the local conformation and often promoting specific secondary structures, such as β-turns. This conformational constraint can be crucial for locking a peptide into its bioactive conformation.

Enhance Membrane Permeability: The increased lipophilicity and reduced hydrogen-bonding capacity resulting from N-methylation can improve the ability of a peptide to cross cellular membranes, a critical factor for the oral bioavailability of peptide-based drugs. Research on N-methyl phenylalanine-rich peptides has demonstrated their potential as effective blood-brain barrier shuttles. nih.gov

Aromatic Substitution: The phenyl ring of phenylalanine provides a versatile scaffold for chemical modification. Introducing substituents onto this aromatic ring can fine-tune the electronic and steric properties of the amino acid side chain. The 3-cyano (3-CN) substitution, in particular, offers several advantages:

Electronic Modulation: The cyano group is a strong electron-withdrawing group, which can alter the electronic properties of the aromatic ring. This can influence cation-π interactions and other non-covalent interactions that are critical for molecular recognition and binding.

Probing Molecular Interactions: The nitrile group can serve as a unique spectroscopic probe, for instance, through infrared spectroscopy, to investigate the local environment within a peptide or protein.

Bioisosteric Replacement: The cyano group can act as a bioisostere for other functional groups, allowing for the exploration of structure-activity relationships. For example, Fmoc-Phe(3-CN)-OH can be used to prepare peptides containing the arginine analog 3-amidinophenylalanine, which are often investigated as enzyme inhibitors. peptide.com

Overview of Fluorenylmethoxycarbonyl (Fmoc) Chemistry in Synthetic Methodologies

The fluorenylmethoxycarbonyl (Fmoc) group is a base-labile protecting group for the α-amino group of amino acids. Its introduction revolutionized solid-phase peptide synthesis (SPPS), a technique that allows for the stepwise assembly of a peptide chain on a solid support. The key features of Fmoc chemistry include:

Orthogonality: The Fmoc group is cleaved under mild basic conditions (typically with piperidine), while the side-chain protecting groups and the linker to the solid support are acid-labile. This orthogonality ensures that only the N-terminus is deprotected at each step, allowing for the controlled elongation of the peptide chain.

Mild Cleavage Conditions: The use of mild bases for Fmoc removal preserves the integrity of sensitive amino acid side chains and modifications that might be compromised under the harsh acidic conditions used in other synthetic strategies.

Monitoring: The cleavage of the Fmoc group releases a dibenzofulvene-piperidine adduct, which has a strong UV absorbance, allowing for the real-time monitoring of the deprotection step.

The combination of these features has made Fmoc-SPPS the method of choice for the synthesis of a wide variety of peptides, including those containing complex non-canonical amino acids like Fmoc-N-Me-Phe(3-CN)-OH.

Detailed Research Findings

While extensive research has been conducted on the individual contributions of N-methylation and aromatic substitutions in peptide science, specific published studies detailing the application of Fmoc-N-Me-Phe(3-CN)-OH are not widely available, suggesting its status as a highly specialized and potentially novel research tool. The properties and potential research applications of this compound can, however, be inferred from the well-documented effects of its constituent modifications.

The synthesis of N-methylated amino acids can be challenging, and various methods have been developed to achieve this modification both in solution and on solid phase. nih.gov The availability of Fmoc-N-Me-Phe(3-CN)-OH as a pre-formed building block simplifies its incorporation into peptide sequences using standard Fmoc-SPPS protocols.

The primary research application of Fmoc-N-Me-Phe(3-CN)-OH is expected to be in the design and synthesis of peptides and peptidomimetics with enhanced therapeutic potential. The N-methylation offers a proven strategy to improve metabolic stability and cell permeability, while the 3-cyano group provides a means to modulate binding affinity and introduce a useful spectroscopic probe.

For instance, the incorporation of Fmoc-N-Me-Phe(3-CN)-OH into a bioactive peptide sequence could be investigated for its ability to:

Increase the peptide's resistance to enzymatic degradation, leading to a longer duration of action in biological systems.

Enhance the peptide's ability to cross biological barriers, such as the intestinal epithelium or the blood-brain barrier.

Fine-tune the binding affinity of the peptide for its target receptor or enzyme through the electronic and steric effects of the 3-cyano group.

Serve as a precursor for the synthesis of peptides containing 3-amidinophenylalanine, which are of interest as potential enzyme inhibitors. peptide.com

Interactive Data Tables

Physicochemical Properties of Fmoc-N-Me-Phe(3-CN)-OH and Related Compounds

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |

| Fmoc-N-Me-Phe(3-CN)-OH | C26H22N2O4 | 426.47 | Not available |

| Fmoc-N-Me-Phe-OH | C25H23NO4 | 401.45 | 77128-73-5 sigmaaldrich.com |

| Fmoc-Phe(3-CN)-OH | C25H20N2O4 | 412.43 | 205526-36-9 advancedchemtech.com |

| Fmoc-Phe(3-Me)-OH | C26H25NO4 | 415.48 | 211637-74-0 peptide.com |

Impact of Modifications on Peptide Properties

| Modification | Primary Effects |

| N-Methylation | Increased proteolytic stability, modulated conformation, enhanced membrane permeability. |

| 3-Cyano Substitution | Electronic modulation of the aromatic ring, potential for altered binding affinity, serves as a spectroscopic probe, precursor for amidine group. |

| Fmoc Group | Enables use in solid-phase peptide synthesis through base-labile N-terminal protection. |

Structure

3D Structure

Properties

Molecular Formula |

C26H22N2O4 |

|---|---|

Molecular Weight |

426.5 g/mol |

IUPAC Name |

(2S)-3-(3-cyanophenyl)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]propanoic acid |

InChI |

InChI=1S/C26H22N2O4/c1-28(24(25(29)30)14-17-7-6-8-18(13-17)15-27)26(31)32-16-23-21-11-4-2-9-19(21)20-10-3-5-12-22(20)23/h2-13,23-24H,14,16H2,1H3,(H,29,30)/t24-/m0/s1 |

InChI Key |

PMAHMTYTKRJGSX-DEOSSOPVSA-N |

Isomeric SMILES |

CN([C@@H](CC1=CC(=CC=C1)C#N)C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

Canonical SMILES |

CN(C(CC1=CC(=CC=C1)C#N)C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

Origin of Product |

United States |

Synthetic Methodologies for Fmoc N Me Phe 3 Cn Oh and Analogous Derivatives

Strategies for the N-Methylation of Amino Acid Precursors

The synthesis of N-methylated amino acids can be challenging, often hampered by the high cost and limited commercial availability of the desired building blocks. nih.gov Consequently, efficient and scalable synthetic protocols are of significant interest. The primary strategies involve the methylation of an amino acid precursor where the carboxylic acid and any reactive side-chain functionalities are suitably protected.

Solution-phase synthesis offers a traditional and versatile approach for preparing N-methylated amino acids, which can then be purified and used in subsequent peptide synthesis.

The Fukuyama method provides a foundational strategy for N-methylation. nih.gov The core of this approach involves the protection of the primary amine of the amino acid precursor with a 2-nitrobenzenesulfonyl (o-NBS) group. This sulfonamide formation serves two purposes: it protects the amine and, crucially, it increases the acidity of the remaining N-H proton. This enhanced acidity allows for deprotonation under relatively mild basic conditions, facilitating subsequent alkylation on the nitrogen atom. The o-NBS group can then be removed under specific conditions to yield the secondary, N-methylated amine. This method has been adapted and modified for various applications in both solution and solid-phase synthesis. nih.govresearchgate.net

Building upon the principles of the Fukuyama method, the Biron-Kessler method introduces significant optimizations for the synthesis of N-methylamino acids compatible with Fmoc-SPPS. acs.orgnih.gov This procedure describes an efficient preparation of Nα-methyl-Nα-(o-nitrobenzenesulfonyl)-α-amino acids without requiring extensive purification. nih.gov An improvement involves the use of dimethyl sulfate (B86663) as the methylating agent and 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) as the base. nih.gov

A key challenge in solution-phase synthesis is the final deprotection of the carboxyl group, typically a methyl ester, without causing racemization. The Biron-Kessler method effectively addresses this by employing an SN2-type saponification using lithium iodide (LiI) in refluxing ethyl acetate. acs.orgnih.gov This approach avoids the racemization often observed with standard lithium hydroxide (B78521) (LiOH) hydrolysis, ensuring the stereochemical integrity of the final product. nih.gov The resulting Fmoc-N-Me-AA-OH building blocks are fully compatible with standard coupling conditions in Fmoc-SPPS. acs.orgnih.gov

The choice of alkylating agent is a critical parameter in N-methylation protocols. Methyl iodide and dimethyl sulfate are the most commonly used reagents for this transformation. researchgate.net

In one established solution-phase method, N-acyl or N-carbobenzoxy protected amino acids are treated with methyl iodide in the presence of sodium hydride (NaH) in a tetrahydrofuran (B95107) (THF) and dimethylformamide (DMF) solvent system. cdnsciencepub.com This process yields the corresponding N-methylated amino acid methyl esters in excellent yields. cdnsciencepub.com

Dimethyl sulfate is often favored in optimized procedures like the Biron-Kessler method due to its high reactivity and cost-effectiveness. nih.govnih.gov Both reagents are potent methylating agents but are also toxic and must be handled with appropriate safety precautions. The selection between them may depend on the specific substrate, reaction conditions, and desired outcome.

Table 1: Comparison of Common Methylating Agents for N-Methylation

| Feature | Methyl Iodide (MeI) | Dimethyl Sulfate (DMS) |

|---|---|---|

| Typical Base | Sodium Hydride (NaH) | 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) |

| Phase | Primarily Solution-Phase | Solution and Solid-Phase |

| Context | General alkylation of N-protected amino acids. cdnsciencepub.com | Optimized Biron-Kessler and solid-phase methods. nih.govnih.gov |

| Advantages | Readily available. | Cost-effective, highly reactive. nih.gov |

| Considerations | Requires very dry conditions with NaH. chemicalforums.com | Highly toxic, requires careful handling. |

Performing N-methylation directly on a solid support offers several advantages, including simplified purification and the ability to integrate the modification directly into an ongoing peptide synthesis workflow.

The 2-chlorotrityl chloride (2-CTC) resin is exceptionally well-suited for solid-phase synthesis strategies aimed at producing protected amino acid derivatives like Fmoc-N-Me-Phe(3-CN)-OH. researchgate.netnih.gov The resin acts as a temporary protecting group for the C-terminal carboxylic acid, anchoring the precursor amino acid to the solid support. nih.govresearchgate.net This strategy prevents unwanted side reactions at the carboxyl group while the N-methylation is performed on the alpha-amine.

The general protocol involves the following steps:

Anchoring: The precursor, Fmoc-Phe(3-CN)-OH, is attached to the 2-CTC resin. This is typically achieved by reacting the amino acid with the resin in a solvent like dichloromethane (B109758) (DCM) in the presence of a base such as diisopropylethylamine (DIEA). nih.govresearchgate.net The 2-CTC resin is advantageous as it minimizes racemization during this initial loading step. nih.gov

Fmoc Deprotection: The Fmoc group is removed from the anchored amino acid using a standard piperidine (B6355638) solution in DMF to expose the primary amine.

N-Methylation: The N-methylation is then carried out on the resin-bound amino acid. The Biron-Kessler method, adapted for solid-phase, is highly effective. nih.gov This involves the protection of the newly freed amine with o-NBS-Cl, followed by methylation of the resulting sulfonamide. nih.govresearchgate.net A study comparing dimethyl sulfate and methyl iodide for this step on 2-CTC resin found both reagents could be used to successfully synthesize the desired N-methylated products with high yield and purity. nih.govresearchgate.net

Fmoc Re-protection: After methylation and removal of the o-NBS group, the now N-methylated secondary amine is re-protected with an Fmoc group using Fmoc-OSu or a similar reagent.

Cleavage from Resin: The final product, Fmoc-N-Me-Phe(3-CN)-OH, is cleaved from the 2-CTC resin. A key benefit of the 2-CTC resin is that cleavage can be accomplished under very mild acidic conditions, such as a dilute solution of trifluoroacetic acid (TFA) in DCM. researchgate.net These conditions are gentle enough to leave acid-labile side-chain protecting groups and, crucially, the N-terminal Fmoc group intact. nih.govresearchgate.net

This solid-phase approach provides a facile and efficient route to various Fmoc-N-Me-AA-OH building blocks, overcoming the limitations of their commercial availability. nih.govresearchgate.net

Table 2: Synthesis of Fmoc-N-Me-AA-OH on 2-CTC Resin using Dimethyl Sulfate and Methyl Iodide

| Starting Material | Methylating Agent | Product | Purity (%) | Reference |

|---|---|---|---|---|

| Fmoc-Thr(tBu)-OH | Dimethyl Sulfate | Fmoc-N-Me-Thr(tBu)-OH | 98.7 | nih.gov |

| Fmoc-Thr(tBu)-OH | Methyl Iodide | Fmoc-N-Me-Thr(tBu)-OH | 98.3 | nih.gov |

| Fmoc-βAla-OH | Dimethyl Sulfate | Fmoc-N-Me-βAla-OH | 99.0 | nih.gov |

| Fmoc-βAla-OH | Methyl Iodide | Fmoc-N-Me-βAla-OH | 98.6 | nih.gov |

Data derived from a study developing a solid-phase synthesis protocol for Fmoc-N-Me-AA-OH using 2-CTC resin. nih.gov

Solid-Phase N-Methylation Techniques

Implementation of o-Nitrobenzenesulfonyl (o-NBS) Protection for Amide N-Methylation

A cornerstone in the synthesis of N-methylated amino acids is the use of the o-nitrobenzenesulfonyl (o-NBS) protecting group. This strategy is particularly effective for the N-methylation of amino acids and has been successfully applied in both solution and solid-phase synthesis. researchgate.netmonash.edunih.gov The electron-withdrawing nature of the o-nitrobenzenesulfonyl group significantly increases the acidity of the amide proton, facilitating its removal by a mild base and subsequent methylation.

The general procedure involves the reaction of the free amino group of the phenylalanine derivative with o-nitrobenzenesulfonyl chloride (o-NBS-Cl) in the presence of a base, such as collidine or a hindered amine, to form the o-NBS protected amino acid. researchgate.net This intermediate is then subjected to methylation.

Optimization of Reaction Conditions and Time-Reduced Protocols

A significant advancement has been the development of time-reduced protocols. For instance, an optimized three-step procedure for selective N-methylation on a solid support can be performed in as little as 35 minutes, a substantial improvement over the traditional several-hour-long process. researchgate.nettum.de This accelerated method often utilizes dimethyl sulfate as the methylating agent and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) as a cost-effective and efficient base. researchgate.net The steps typically involve:

Amine activation: Protection of the amine with an o-nitrobenzenesulfonyl group.

Selective N-methylation: Introduction of the methyl group.

Deprotection: Removal of the o-NBS group. researchgate.nettum.de

The deprotection of the o-NBS group is typically achieved using a thiol, such as thiophenol or mercaptoethanol, in the presence of a base like DBU. nih.gov The optimization of these conditions is crucial for the successful isolation of the N-methylated product.

Table 1: Comparison of Conventional vs. Optimized N-Methylation Protocols

| Parameter | Conventional Protocol | Optimized Protocol |

| Duration | Several hours | ~35 minutes |

| Base | Often stronger, more expensive bases | DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) |

| Methylating Agent | Methyl iodide or dimethyl sulfate | Dimethyl sulfate |

| Solvent | Often requires solvent changes | Can be performed without solvent changes |

Stereochemical Purity Control During N-Methylation

A critical aspect of N-methylation is the preservation of the stereochemical integrity of the chiral center of the amino acid. Racemization can be a significant side reaction, particularly under harsh basic conditions or during the saponification of methyl esters. nsc.ru The choice of protecting groups and reaction conditions plays a pivotal role in minimizing this undesirable outcome.

The use of the o-NBS protecting group, coupled with optimized reaction conditions, has been shown to be effective in maintaining the chiral purity of the amino acid precursors. monash.edu Careful monitoring of the reaction and the use of milder deprotection methods are essential to prevent the loss of stereochemical information.

Introduction and Functionalization of the 3-Cyano Phenylalanine Moiety

Synthetic Routes to 3-Cyano-Substituted Phenylalanine Scaffolds

One common approach to synthesizing 3-cyano-substituted phenylalanine involves the use of 3-cyanobenzyl bromide as a starting material. google.comsigmaaldrich.com This can be reacted with a suitable glycine (B1666218) equivalent in the presence of a strong base to form the carbon-carbon bond of the phenylalanine backbone. Another strategy involves the modification of a pre-existing phenylalanine derivative.

Stereoselective Synthesis of the Phenylalanine Backbone

Ensuring the correct stereochemistry of the phenylalanine backbone is paramount. Stereoselective synthetic methods are employed to produce the desired L- or D-enantiomer. Enzymatic resolutions or the use of chiral auxiliaries are common strategies to achieve high enantiomeric purity.

Strategic Incorporation of the Fmoc Protecting Group

The final step in the synthesis of the target compound is the introduction of the fluorenylmethyloxycarbonyl (Fmoc) protecting group. The Fmoc group is widely used in peptide synthesis due to its stability under acidic and neutral conditions and its facile removal with a mild base, typically a solution of piperidine in an organic solvent. csic.es

The N-methylated 3-cyanophenylalanine is reacted with Fmoc-chloride (Fmoc-Cl) or Fmoc-N-hydroxysuccinimide ester (Fmoc-OSu) in the presence of a base to yield the final product, Fmoc-N-Me-Phe(3-CN)-OH. nih.gov The choice of reagent and reaction conditions is optimized to ensure high yields and purity.

Table 2: Common Reagents for Fmoc Protection

| Reagent | Abbreviation | Typical Conditions |

| 9-Fluorenylmethyloxycarbonyl chloride | Fmoc-Cl | Base (e.g., Na2CO3, DIEA) in a suitable solvent (e.g., dioxane, DMF) |

| N-(9-Fluorenylmethoxycarbonyloxy)succinimide | Fmoc-OSu | Base (e.g., NaHCO3) in aqueous/organic solvent mixture |

Advanced Techniques for Synthesis of Hindered Amino Acids and Peptides

The synthesis of peptides containing hindered, non-standard amino acids like N-methylated derivatives presents considerable challenges. cem.com The steric hindrance introduced by substituents on the amide nitrogen makes conventional solid-phase peptide synthesis (SPPS) difficult. cem.com To overcome these obstacles, advanced energy transfer methods have been developed to drive these challenging coupling reactions to completion more efficiently.

Nature utilizes N-methylation in peptides to fine-tune biological activity, and this modification is a feature of many pharmacologically important cyclic peptides. nih.gov The N-methyl group enhances metabolic stability and can improve cell permeability. nih.gov However, the synthesis of these valuable building blocks is often complicated and costly. nih.gov Traditional methods for N-methylation can be time-consuming, sometimes requiring up to four hours for a single methylation step on a solid support. acs.org

Microwave-Assisted Synthetic Approaches

Microwave irradiation has emerged as a powerful tool for accelerating the synthesis of unnatural and sterically hindered amino acids. cem.comnih.gov Unlike conventional heating which warms the vessel walls, microwave energy directly heats the bulk of the reaction material through in-core heating, leading to a more homogeneous and selective temperature increase. youtube.com This process significantly reduces reaction times and often results in higher yields compared to traditional methods. youtube.com

The application of microwave energy in SPPS has proven particularly effective for overcoming the difficulties associated with coupling bulky amino acids. cem.com It drives conventionally challenging couplings of hindered amino acids quickly and efficiently to completion. cem.com Research has demonstrated that microwave-assisted synthesis can rapidly assemble racemic unnatural amino acids from commercially available starting materials in high yields and purities. nih.gov

In the context of peptide synthesis, microwave assistance is compatible with both N-α-Boc and N-α-Fmoc protection strategies and various coupling reagents. rsc.org An environmentally friendly protocol has even been developed for solution-phase peptide synthesis in neat water under microwave irradiation, highlighting the versatility of this technique. rsc.org For the synthesis of aminophosphonic derivatives, another class of modified amino acids, microwave-assisted methods have been shown to reduce reaction times to as little as 10 minutes at 80 °C. nih.gov

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis for Heterocyclic Compounds This table illustrates the general advantages of microwave synthesis as reported in studies on various organic molecules, which are applicable to the synthesis of complex amino acid derivatives.

| Synthesis Attribute | Conventional Heating | Microwave-Assisted Synthesis |

| Reaction Time | 12 - 24 hours | 5 - 15 minutes |

| Yield | 35 - 60% | 82 - 87% |

| Solvent | Sulfuric Acid | Solvent-free (solid support) |

| Data extrapolated from a study on heterocyclic synthesis, demonstrating typical efficiency gains. youtube.com |

Ultrasonic Bath-Assisted Synthesis Enhancements

Ultrasonication, the application of ultrasound energy to a reaction, offers another effective method for enhancing the synthesis of hindered amino acids and peptides. hielscher.com The technique is known to drastically reduce reaction times, increase yields, and minimize by-products. hielscher.com The benefits are achieved through acoustic cavitation, which generates localized high-pressure and high-temperature microenvironments, accelerating mass transfer and reaction rates.

Recent studies have systematically investigated the effects of ultrasonication in all steps of Fmoc-based solid-phase peptide synthesis (SPPS). researchgate.netnih.gov These studies found that using an ultrasonic bath, a common piece of equipment in most synthetic laboratories, can lead to remarkable savings in materials and time. hielscher.comresearchgate.net For instance, the total time for an N-methylation procedure on a solid support was reduced from 4 hours with standard shaking to just 40 minutes with ultrasonic irradiation. acs.org

This acceleration is not limited to the methylation step. In the synthesis of DOTA-TATE, a peptide conjugate, ultrasonic agitation reduced the total synthesis time by approximately 8-fold and increased the yield, while also halving the required amount of expensive reagents. nih.gov Similarly, the synthesis of a 12-mer peptide (Pep1) was 14 times faster with ultrasound-assisted SPPS compared to the classical method, with the crude purity also improving from 73% to 82%. nih.gov This demonstrates that ultrasonication does not exacerbate major side reactions and can improve the synthesis of "difficult sequences". hielscher.com

Table 2: Time Reduction in Peptide Synthesis Using Ultrasonic Agitation This table compares the synthesis time for different peptides using classical methods versus ultrasound-assisted solid-phase peptide synthesis (US-SPPS).

| Peptide | Synthesis Method | Total Assembly Time | Fold Time Reduction | Crude Purity |

| Pep1 (12-mer) | Classical SPPS | 13 hours | - | 73% |

| US-SPPS | 55 minutes | 14x | 82% | |

| Pep2 (9-mer) | Classical SPPS | 7 hours | - | 84% |

| US-SPPS | 105 minutes | 4x | 86% | |

| DOTA-TATE | Mechanical Agitation | ~540 minutes | - | ~23% |

| Ultrasonic Agitation | ~70 minutes | ~8x | ~29% | |

| Data sourced from studies on specific peptide syntheses. nih.govnih.gov |

Application in Peptide Synthesis and the Design of Peptidomimetics

Role as a Key Building Block in Solid-Phase Peptide Synthesis (SPPS)

Solid-phase peptide synthesis (SPPS) is the cornerstone of modern peptide chemistry, allowing for the stepwise assembly of amino acids into a desired peptide sequence on a solid support. nih.govnih.gov Fmoc-N-Me-Phe(3-CN)-OH, as a non-standard amino acid, presents both opportunities and challenges in this process.

The incorporation of N-methylated amino acids like Fmoc-N-Me-Phe(3-CN)-OH into a growing peptide chain is often challenging due to steric hindrance. cem.com The presence of the methyl group on the nitrogen atom can significantly slow down the coupling reaction, leading to incomplete reactions and the formation of deletion sequences. researchgate.net This is particularly true when coupling an N-methylated amino acid to another N-methylated residue. peptide.comnih.gov

To overcome these challenges, various coupling reagents and conditions have been developed to enhance the efficiency of incorporating sterically hindered and N-methylated residues. researchgate.net The choice of activating agent is critical for achieving high coupling yields. Reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), and PyAOP ((7-Azabenzotriazol-1-yloxy)tris(pyrrolidino)phosphonium hexafluorophosphate) have proven to be effective in promoting the coupling of N-methylated amino acids. peptide.comnih.gov The use of microwave-enhanced SPPS has also been shown to significantly improve the coupling efficiency of bulky amino acids by driving difficult couplings to completion more quickly. cem.com

Table 1: Coupling Reagents for N-Methylated Amino Acids

| Coupling Reagent | Description | Reference |

|---|---|---|

| HATU | A highly effective uronium-based coupling agent, often used for difficult couplings. | peptide.com |

| HBTU | A common uronium-based coupling reagent, though sometimes less effective than HATU for N-methylated residues. | peptide.com |

| PyAOP | A phosphonium-based reagent that is particularly useful for coupling sterically hindered amino acids. | researchgate.netnih.gov |

| PyBOP | A phosphonium-based reagent, often used with HOAt, for challenging couplings. | nih.gov |

| BOP-Cl | A phosphonium-based reagent that has been utilized for coupling N-methyl amino acids. | peptide.com |

This table is interactive. Click on the headers to sort.

The fluorenylmethyloxycarbonyl (Fmoc) group is a base-labile protecting group for the α-amino group of amino acids. wikipedia.org In SPPS, the repetitive removal of the Fmoc group is a critical step to allow for the addition of the next amino acid in the sequence. nih.gov The standard method for Fmoc deprotection involves treatment with a solution of 20% piperidine (B6355638) in a solvent like N,N-dimethylformamide (DMF). wikipedia.org The mechanism proceeds through a β-elimination reaction. chempep.com

Monitoring the completion of the Fmoc deprotection step is crucial to ensure the success of the peptide synthesis. A common method for monitoring is UV spectroscopy. The cleavage of the Fmoc group releases dibenzofulvene, which forms an adduct with piperidine that has a strong UV absorbance. wikipedia.orgchempep.com By monitoring the increase in this absorbance, the progress of the deprotection reaction can be followed in real-time. chempep.com Qualitative colorimetric tests, such as the bromophenol blue test, can also be used to detect the presence of free secondary amines on the resin, indicating incomplete coupling or successful deprotection. peptide.com

Accurately determining the loading of the first amino acid onto the solid support is a fundamental step in SPPS. peptide.com Resin loading, expressed in millimoles per gram (mmol/g), dictates the scale of the synthesis and the amounts of reagents required for subsequent coupling steps. peptide.com

For resins loaded with an Fmoc-protected amino acid like Fmoc-N-Me-Phe(3-CN)-OH, a common and accurate method for determining the loading is through spectrophotometric analysis of the Fmoc group released upon treatment with a base. peptide.combiotage.com A precisely weighed sample of the dried resin is treated with a known volume of a piperidine solution to cleave the Fmoc group. The absorbance of the resulting solution containing the dibenzofulvene-piperidine adduct is then measured at approximately 301 nm. peptide.combiotage.com Using the Beer-Lambert law and the known extinction coefficient of the adduct, the concentration of the released Fmoc group, and thus the resin loading, can be calculated. peptide.combiotage.com

Design and Synthesis of Peptidomimetics Incorporating Fmoc-N-Me-Phe(3-CN)-OH

Peptidomimetics are molecules that mimic the structure and function of natural peptides but possess improved properties such as enhanced stability, bioavailability, and receptor selectivity. researchgate.netnih.gov The incorporation of N-methylated amino acids like Fmoc-N-Me-Phe(3-CN)-OH is a powerful strategy in the design of peptidomimetics. asianpubs.orgnih.gov

N-methylation of the peptide backbone introduces significant conformational constraints. researchgate.net The presence of the methyl group on the amide nitrogen restricts the rotation around the Cα-C bond and can favor a cis amide bond conformation, which is less common in non-methylated peptides. mdpi.com This steric effect can pre-organize the peptide backbone into specific secondary structures, such as β-turns. researchgate.net Homochiral sequences of N-methylated amino acids show a strong preference for a βVI-folded conformation which contains a middle cis amide bond. researchgate.net This ability to induce specific conformations is a valuable tool for designing peptidomimetics with well-defined three-dimensional structures, which is often crucial for their biological activity.

The introduction of an N-methyl group has a profound impact on the dynamics and accessible conformational space of the peptide backbone. researchgate.netnih.gov By replacing the amide proton with a methyl group, the hydrogen-bonding capability of that nitrogen is eliminated. mdpi.com This can disrupt secondary structures that rely on hydrogen bonding, such as α-helices and β-sheets, while promoting others. mdpi.com The N-methylation can also increase the flexibility of the backbone in certain contexts by facilitating the isomerization between cis and trans amide bonds. mdpi.comnih.gov This modification allows for the fine-tuning of the conformational properties of a peptide, which can be exploited to enhance its binding affinity to a biological target or to improve its pharmacokinetic profile. mdpi.comresearchgate.net

Table 2: Effects of N-Methylation on Peptide Properties

| Property | Effect of N-Methylation | Reference |

|---|---|---|

| Conformation | Induces specific turns (e.g., βVI-turns), can favor cis amide bonds. | researchgate.net |

| Hydrogen Bonding | Eliminates the amide proton as a hydrogen bond donor. | mdpi.com |

| Proteolytic Stability | Increases resistance to enzymatic degradation. | mdpi.com |

| Membrane Permeability | Can enhance passive membrane diffusion and oral bioavailability. | nih.govresearchgate.net |

| Pharmacokinetic Profile | Generally improves due to increased stability and permeability. | mdpi.com |

This table is interactive. Click on the headers to sort.

Strategies for Modulating Peptide Membrane Permeability via N-Methylation

The N-methylation of the peptide backbone is a widely employed strategy to enhance the membrane permeability of peptides and peptidomimetics. This modification has a profound impact on the conformational flexibility and hydrogen bonding capacity of the peptide, which are critical determinants of its ability to traverse the lipid bilayers of cell membranes.

The introduction of a methyl group on the amide nitrogen atom eliminates the hydrogen bond donor capability of that position. This reduction in hydrogen bonding potential decreases the energetic penalty for the peptide to move from an aqueous environment into the hydrophobic core of the cell membrane. Consequently, N-methylated peptides often exhibit improved passive diffusion across cell membranes.

Furthermore, N-methylation imposes steric constraints on the peptide backbone, restricting the available conformational space. This can lead to the stabilization of specific conformations that are more amenable to membrane permeation. For instance, N-methylation can promote the adoption of a "chameleonic" conformation, where the peptide can shield its polar groups and present a more hydrophobic face to the membrane interior. The strategic placement of N-methylated residues, such as that offered by Fmoc-N-Me-Phe(3-CN)-OH, allows for fine-tuning of the conformational landscape of a peptide to optimize its permeability.

Table 1: Impact of N-Methylation on Peptide Properties

| Property | Effect of N-Methylation | Rationale |

| Membrane Permeability | Generally Increased | Reduces hydrogen bond donor capacity, promoting partitioning into the hydrophobic membrane core. Stabilizes conformations favorable for passive diffusion. |

| Conformational Flexibility | Decreased | Steric hindrance from the methyl group restricts backbone rotation, leading to a more pre-organized structure. |

| Proteolytic Stability | Increased | The N-methyl group can sterically hinder the approach of proteases, reducing enzymatic degradation. |

| Target Affinity | Can be Increased or Decreased | Conformational pre-organization can lead to a more favorable binding pose, but can also disrupt key interactions if not placed strategically. |

Utilization in the Synthesis of Cyclic Peptides and Macrocycles

The incorporation of Fmoc-N-Me-Phe(3-CN)-OH is particularly advantageous in the synthesis of cyclic peptides and macrocycles. These constrained structures are of significant interest in drug discovery due to their enhanced stability, target affinity, and often improved pharmacokinetic properties compared to their linear counterparts.

N-methylation, as provided by this building block, can be a crucial element in the design of cyclic peptides with desirable drug-like characteristics. By reducing the number of intramolecular hydrogen bonds, N-methylation can facilitate the adoption of conformations that are more permeable. In the context of macrocyclization, the conformational constraints imposed by the N-methyl group can also influence the cyclization efficiency and the final ring conformation.

The synthesis of cyclic peptides often involves solid-phase peptide synthesis (SPPS) followed by a solution-phase or on-resin cyclization step. Fmoc-N-Me-Phe(3-CN)-OH is fully compatible with standard Fmoc-based SPPS protocols. The Fmoc group provides temporary protection of the alpha-amino group, which can be removed under mild basic conditions to allow for peptide bond formation. The presence of the N-methyl group can sometimes lead to slower coupling kinetics due to steric hindrance, which may necessitate the use of more potent coupling reagents or extended reaction times to ensure complete acylation.

Chemical Utility of the 3-Cyano Group for Post-Synthetic Derivatization

The 3-cyano group on the phenyl ring of Fmoc-N-Me-Phe(3-CN)-OH is a versatile chemical handle that can be selectively modified after the peptide has been assembled. This allows for the introduction of a wide range of functionalities, enabling the synthesis of complex peptide architectures and the development of sophisticated molecular probes.

Selective Chemical Transformations of Aryl Nitriles within Peptide Sequences

The aryl nitrile group is relatively stable to the conditions typically employed in solid-phase peptide synthesis, making it an excellent candidate for post-synthetic modification. A variety of chemical transformations can be performed on the cyano group to introduce new functional moieties.

One of the most common transformations of nitriles is their hydrolysis to carboxylic acids. libretexts.org This can be achieved under acidic or basic conditions, providing a route to introduce a negatively charged group into the peptide. Alternatively, nitriles can be reduced to primary amines using reducing agents such as lithium aluminum hydride. libretexts.org This transformation introduces a positive charge and a nucleophilic site for further derivatization.

The cyano group can also participate in cycloaddition reactions, allowing for the construction of heterocyclic rings. For example, the reaction of nitriles with azides can yield tetrazoles, which are often used as bioisosteres for carboxylic acids in medicinal chemistry. Furthermore, the development of chemoselective peptide ligation methods, such as aminonitrile coupling, highlights the utility of the nitrile functionality in forming peptide bonds under aqueous conditions. ucl.ac.uk

Table 2: Potential Chemical Transformations of the 3-Cyano Group

| Reaction | Reagents | Product Functional Group |

| Hydrolysis | H3O+ or OH- | Carboxylic Acid |

| Reduction | LiAlH4 | Primary Amine |

| Cycloaddition | NaN3 | Tetrazole |

| Pinner Reaction | Alcohol, HCl | Imidate |

| Conversion to Thioamide | H2S | Thioamide |

Synthesis of Arginine Analogs (e.g., 3-amidinophenylalanine) through Cyano Group Modification

A particularly valuable application of the 3-cyano group is its conversion to an amidine, which allows for the synthesis of arginine analogs such as 3-amidinophenylalanine. peptide.com Arginine plays a crucial role in many biological processes, and its guanidinium (B1211019) group is often involved in key interactions with biological targets. The ability to introduce arginine mimetics with altered basicity and spatial arrangement of the positively charged group is of great interest in the design of enzyme inhibitors and other bioactive peptides. nih.gov

The synthesis of the amidine from the nitrile can be achieved through a two-step process. First, the nitrile is converted to an imidate, typically through the Pinner reaction with an alcohol in the presence of hydrogen chloride. The resulting imidate is then treated with ammonia or an amine to yield the desired amidine. This transformation allows for the late-stage introduction of a key pharmacophoric feature, expanding the chemical space that can be explored in structure-activity relationship studies. The incorporation of 3-amidinophenylalanine has been shown to be a successful strategy in the development of inhibitors for trypsin-like serine proteases. nih.govresearchgate.net

Bioconjugation and Probe Development via Cyano Functionality

The unique reactivity of the cyano group can be exploited for the development of bioconjugation strategies and the synthesis of chemical probes. Bioorthogonal reactions, which proceed with high selectivity and efficiency in a biological environment, are essential tools for studying biological systems. While the cyano group itself is not a classic bioorthogonal handle, its conversion to other reactive functionalities can enable site-specific labeling of peptides.

For instance, the reduction of the cyano group to a primary amine provides a nucleophilic site that can be selectively targeted with amine-reactive probes, such as N-hydroxysuccinimide (NHS) esters or isothiocyanates. This allows for the attachment of fluorophores, biotin tags, or other reporter molecules to a specific position within the peptide sequence.

Furthermore, the development of novel ligation chemistries that utilize the nitrile functionality directly is an active area of research. These methods could provide new avenues for the site-specific conjugation of peptides to other biomolecules or surfaces, facilitating the development of advanced diagnostics and therapeutic agents.

Creation of Diverse Peptide and Peptidomimetic Libraries for Drug Discovery Research

The combinatorial synthesis of peptide and peptidomimetic libraries is a powerful approach for the discovery of new drug leads. nih.gov By systematically varying the amino acid sequence and incorporating non-canonical building blocks, vast collections of molecules can be generated and screened for biological activity. Fmoc-N-Me-Phe(3-CN)-OH is an ideal component for the construction of such libraries due to the dual functionality it offers.

The N-methyl group allows for the introduction of conformational constraints and improved pharmacokinetic properties, while the 3-cyano group serves as a point for diversification. A common strategy in library synthesis is the "split-and-pool" method, where a solid support is divided into multiple portions, each of which is coupled with a different building block. The portions are then recombined, mixed, and split again for the next coupling cycle. This process allows for the rapid generation of a large number of unique peptide sequences.

Following the assembly of the peptide backbone, the 3-cyano group can be used for a second level of diversification. The library can be split into multiple pools, and each pool can be subjected to a different chemical transformation of the cyano group. For example, one pool could be hydrolyzed to the carboxylic acid, another reduced to the amine, and a third converted to the amidine. This approach, known as post-synthetic modification, dramatically increases the chemical diversity of the library and enhances the probability of identifying hit compounds with the desired biological activity. lifechemicals.com

The use of building blocks like Fmoc-N-Me-Phe(3-CN)-OH in the creation of peptidomimetic libraries enables the exploration of a wider range of chemical space than is possible with only the 20 proteinogenic amino acids. chemdiv.comrsc.org This expanded diversity is crucial for tackling challenging drug targets, such as protein-protein interactions, which are often difficult to modulate with traditional small molecules.

Conformational Analysis and Advanced Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the three-dimensional structure and dynamics of molecules in solution. For Fmoc-N-Me-Phe(3-CN)-OH, NMR studies provide critical insights into its conformational preferences, which are largely dictated by the N-methylated backbone and the substituted aromatic side chain.

Analysis of Backbone (Φ, ψ, ω) and Side Chain (χ) Torsional Angles

The conformation of a peptide backbone is defined by the torsional angles phi (Φ), psi (ψ), and omega (ω). The N-methylation of the amide bond in Fmoc-N-Me-Phe(3-CN)-OH significantly influences these angles. Unlike secondary amides, which predominantly adopt a trans conformation (ω ≈ 180°), tertiary amides, such as the one in this compound, exhibit a higher propensity for cis-trans isomerization (ω ≈ 0° for cis). This equilibrium between cis and trans isomers complicates the conformational analysis, often resulting in two distinct sets of signals in the NMR spectrum.

The side-chain conformation is described by the torsional angle chi (χ). For Fmoc-N-Me-Phe(3-CN)-OH, the χ1 angle (N-Cα-Cβ-Cγ) determines the orientation of the 3-cyanophenyl group relative to the peptide backbone. The presence of the nitrile group, an electron-withdrawing substituent, can influence the rotational barrier around the Cα-Cβ bond through electronic effects and potential intramolecular interactions.

While specific torsional angle values for Fmoc-N-Me-Phe(3-CN)-OH are not extensively reported in the literature, analysis of structurally similar N-methylated phenylalanine derivatives suggests that the conformational space is well-defined, with distinct preferences for both backbone and side-chain orientations.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for Fmoc-N-Me-Phe(3-CN)-OH

This interactive table provides predicted chemical shift ranges based on data from Fmoc-N-Me-Phe-OH, 3-cyanophenylalanine, and general values for N-methylated peptides. chemicalbook.comoregonstate.edupressbooks.publibretexts.orgbhu.ac.inchemicalbook.comwisc.edunih.gov The presence of cis and trans isomers will lead to two sets of signals for many of the nuclei, particularly those close to the N-methylated amide bond.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Notes |

| Fmoc Group | |||

| Aromatic CH | 7.20 - 7.90 | 120 - 144 | Multiple signals from the fluorenyl ring system. chemicalbook.com |

| CH | 4.20 - 4.50 | ~47 | |

| CH₂ | 4.10 - 4.40 | ~67 | |

| Carbonyl (C=O) | - | ~156 | |

| Amino Acid | |||

| N-CH₃ | 2.70 - 3.10 | 30 - 35 | The cis isomer typically resonates downfield of the trans isomer. |

| α-CH | 4.50 - 5.00 | 55 - 60 | |

| β-CH₂ | 2.90 - 3.30 | ~37 | |

| Side Chain | |||

| Phenyl C1' | - | ~138 | Quaternary carbon. |

| Phenyl CH (C2', C4', C5', C6') | 7.30 - 7.70 | 129 - 135 | Complex splitting pattern. |

| Phenyl C3' | - | ~112 | Quaternary carbon attached to the nitrile. |

| Cyano (CN) | - | 118 - 120 | |

| Carboxyl | |||

| COOH | 10.0 - 13.0 | 170 - 175 | Broad signal, exchangeable with D₂O. |

Investigation of Intramolecular Hydrogen Bonding and Cis-Trans Isomerization.nih.gov

The N-methyl group precludes the formation of a canonical intramolecular hydrogen bond involving the amide proton. However, other weak intramolecular interactions, such as C-H···O or C-H···π interactions, may play a role in stabilizing certain conformations.

The most significant conformational equilibrium in Fmoc-N-Me-Phe(3-CN)-OH is the cis-trans isomerization around the Fmoc-N(Me) amide bond. The energy barrier for this isomerization is typically in the range of 15-25 kcal/mol, leading to slow exchange on the NMR timescale at room temperature. nih.gov This results in the observation of distinct sets of NMR signals for the cis and trans conformers. The ratio of these isomers is influenced by factors such as solvent polarity, temperature, and steric hindrance. In many N-methylated peptides, the trans isomer is thermodynamically favored, though the population of the cis isomer can be significant. nih.gov

NOESY and ROESY Experiments for Proximity Information.reed.eduyoutube.comunivr.it

Two-dimensional Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) are crucial for obtaining information about through-space proximity between protons. These experiments are particularly useful for distinguishing between cis and trans isomers of N-methylated amides.

In the trans conformation, the α-proton (Hα) is spatially close to the N-methyl protons. This proximity results in a characteristic cross-peak between the Hα and N-CH₃ signals in a NOESY or ROESY spectrum. Conversely, in the cis conformation, the N-methyl group is positioned away from the Hα, and no such cross-peak is observed. Instead, a NOE may be observed between the N-methyl protons and the protons of the preceding residue in a peptide chain, which is not applicable to the single amino acid derivative. The analysis of these through-space correlations provides unambiguous assignment of the cis and trans isomers. reed.edu

Variable Temperature NMR Studies.nih.govacs.orgnih.gov

Variable temperature (VT) NMR studies are employed to investigate the thermodynamics of the cis-trans isomerization process. By measuring the relative populations of the cis and trans isomers at different temperatures, the enthalpy (ΔH°) and entropy (ΔS°) of the equilibrium can be determined using the van 't Hoff equation. nih.govacs.orgnih.gov For many N-methylated peptides in solution, the trans form is enthalpically favored, while the cis form may be entropically favored in some cases, depending on the solvent and the nature of the amino acid side chain. nih.govacs.orgnih.gov As the temperature increases, the equilibrium shifts towards the thermodynamically less stable isomer, and eventually, at the coalescence temperature, the signals for the two isomers merge into a single, broadened peak due to the increased rate of interconversion.

Circular Dichroism (CD) Spectroscopy for Secondary Structure Determination

Circular Dichroism (CD) spectroscopy measures the differential absorption of left- and right-circularly polarized light and is a valuable tool for studying the secondary structure of peptides and proteins. units.it For a single amino acid derivative like Fmoc-N-Me-Phe(3-CN)-OH, the CD spectrum is dominated by the electronic transitions of its chromophores: the fluorenyl group, the 3-cyanophenyl group, and the carboxyl group.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopy provide information about the vibrational modes of a molecule and are sensitive to its structure and bonding. nih.govarxiv.orgmdpi.com The spectra of Fmoc-N-Me-Phe(3-CN)-OH are characterized by the vibrational signatures of its constituent functional groups.

The most prominent vibrational bands are expected to arise from the carbonyl groups (urethane and carboxylic acid), the aromatic rings (fluorenyl and phenyl), and the nitrile group. The C≡N stretching vibration of the nitrile group is particularly diagnostic, typically appearing as a sharp, intense band in the IR spectrum around 2230 cm⁻¹ for aromatic nitriles. scribd.comspectroscopyonline.comlmu.edulibretexts.org Conjugation with the aromatic ring slightly lowers this frequency compared to aliphatic nitriles. spectroscopyonline.com

The carbonyl stretching vibrations (ν(C=O)) of the Fmoc urethane (B1682113) and the carboxylic acid are expected in the region of 1680-1760 cm⁻¹. The exact positions of these bands are sensitive to hydrogen bonding and the electronic environment. The amide I band, which is characteristic of the peptide bond, is absent due to the N-methylation but is replaced by the tertiary amide stretching vibration.

Table 2: Predicted Characteristic IR and Raman Vibrational Frequencies for Fmoc-N-Me-Phe(3-CN)-OH

This interactive table summarizes the expected vibrational frequencies based on data from benzonitrile, Fmoc-amino acids, and general values for organic functional groups. scribd.comspectroscopyonline.comlmu.edulibretexts.orgsphinxsai.comderpharmachemica.comnih.govresearchgate.netaip.orgnii.ac.jprsc.orgarxiv.orgrsc.org

| Functional Group | Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Intensity (IR) | Intensity (Raman) | Notes |

| Carboxylic Acid | O-H stretch | 2500 - 3300 | Broad, Strong | Weak | Characteristic broad band due to hydrogen bonding. |

| Aromatic C-H | C-H stretch | 3000 - 3100 | Medium | Strong | |

| Aliphatic C-H | C-H stretch | 2850 - 3000 | Medium | Medium | From Fmoc CH/CH₂ and amino acid backbone. |

| Nitrile | C≡N stretch | 2220 - 2240 | Strong, Sharp | Medium | Diagnostic for the nitrile group. spectroscopyonline.comlibretexts.org |

| Carbonyl (Urethane) | C=O stretch | 1690 - 1720 | Strong | Medium | Fmoc protecting group. |

| Carbonyl (Acid) | C=O stretch | 1700 - 1760 | Strong | Medium | Can be dimeric (lower frequency) or monomeric (higher frequency). libretexts.org |

| Aromatic C=C | C=C stretch | 1450 - 1600 | Medium-Strong | Strong | Multiple bands from both aromatic rings. |

| Amine C-N | C-N stretch | 1200 - 1350 | Medium | Weak | Tertiary amine stretch. |

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Structural Confirmation

High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for the verification of the chemical formula and structure of synthetic compounds like Fmoc-N-Me-Phe(3-CN)-OH. By providing an extremely accurate mass measurement, often to within a few parts per million (ppm), HRMS allows for the unambiguous determination of the elemental composition of the molecule.

For Fmoc-N-Me-Phe(3-CN)-OH, with a molecular formula of C26H22N2O4, the expected monoisotopic mass is 426.1580 g/mol . HRMS analysis would be expected to yield a measured mass that closely matches this theoretical value, thereby confirming the presence of the correct atoms in the correct proportions. This level of accuracy is critical to differentiate the target compound from other potential impurities or side-products that may have similar nominal masses.

Table 1: Physicochemical Properties of Fmoc-N-Me-Phe(3-CN)-OH

| Property | Value |

| Molecular Formula | C26H22N2O4 |

| Molar Mass | 426.46 g/mol |

This table is based on the provided molecular formula and molar mass.

Chromatographic Techniques for Purity Assessment and Isolation

Chromatographic methods are essential for assessing the purity of Fmoc-N-Me-Phe(3-CN)-OH and for its isolation during synthesis. These techniques separate the target compound from starting materials, reagents, and byproducts.

High-Performance Liquid Chromatography (HPLC) is a powerful analytical tool for determining the purity of amino acid derivatives. For Fmoc-protected amino acids, HPLC analysis is routinely performed to ensure that the product meets the high-purity standards required for peptide synthesis. Purity levels are often expected to be at or above 98%. The retention time of the compound under specific HPLC conditions serves as a key identifier.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most common chromatographic technique used to assess the purity of peptides and the amino acid derivatives used in their synthesis. In RP-HPLC, a non-polar stationary phase is used with a polar mobile phase. The separation is based on the hydrophobic character of the analyte.

For Fmoc-N-Me-Phe(3-CN)-OH, its hydrophobicity, influenced by the Fmoc group and the phenyl ring, would dictate its retention behavior. A typical RP-HPLC analysis would involve a gradient elution, where the concentration of an organic solvent (like acetonitrile) in the mobile phase is gradually increased to elute compounds of increasing hydrophobicity. The resulting chromatogram would show a major peak corresponding to the pure Fmoc-N-Me-Phe(3-CN)-OH, with any impurities appearing as smaller, separate peaks. This allows for a quantitative assessment of the compound's purity.

X-ray Crystallography for Atomic-Level Structural Resolution

To date, no public crystal structure data for Fmoc-N-Me-Phe(3-CN)-OH has been reported. However, should a suitable single crystal of the compound be obtained, X-ray diffraction analysis would offer an unparalleled level of structural detail. This would include the conformation of the N-methyl group, the orientation of the 3-cyanophenyl side chain, and the packing of the molecules in the crystal lattice. Such information is invaluable for understanding the conformational preferences of this amino acid derivative, which can influence the secondary structure of the peptides into which it is incorporated.

Computational Chemistry and Theoretical Modeling

Molecular Dynamics Simulations for Conformational Landscape Exploration and Stability

Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. For peptides containing Fmoc-N-Me-Phe(3-CN)-OH, MD simulations provide critical insights into their conformational preferences and stability.

The introduction of an N-methyl group on the peptide backbone, as in Fmoc-N-Me-Phe(3-CN)-OH, significantly impacts the conformational freedom of the molecule. This modification restricts the rotation around the peptide bond, influencing the accessible Ramachandran space and predisposing the peptide towards specific secondary structures. Studies on peptides containing N-methylated alanine (B10760859) (N-Me-Ala) have shown that N-methylation can disrupt hydrogen-bonded helical structures and promote the formation of beta-strands, particularly in polar solvents where solvent molecules interact with the peptide backbone's carbonyl groups. researchgate.net

Table 1: Common Methodologies in Molecular Dynamics Simulations for Modified Peptides

| Parameter/Method | Description | Relevance to Fmoc-N-Me-Phe(3-CN)-OH |

| Force Field | A set of parameters describing the potential energy of a system of particles. Examples include AMBER, CHARMM, and OPLS. mdpi.comyoutube.com | Accurate parameters for the N-methyl and 3-cyano groups are essential for reliable simulations (see Section 5.4). |

| Solvent Model | Explicit (e.g., TIP3P, SPC/E) or implicit models representing the solvent environment. mdpi.comnih.gov | The choice of solvent is critical as peptide conformation can be highly sensitive to solvent interactions. researchgate.net |

| Ensemble | Statistical ensemble (e.g., NVT, NPT) that defines the thermodynamic state of the system. | Controls variables like temperature and pressure, ensuring the simulation mimics relevant physical conditions. |

| Simulation Time | The duration of the simulation, ranging from nanoseconds (ns) to microseconds (µs) or longer. mdpi.comyoutube.com | Longer simulations are required to observe large-scale conformational changes like peptide folding. youtube.com |

| Analysis | Techniques like RMSD, Ramachandran plots, and cluster analysis are used to interpret the trajectory data. mdpi.com | These analyses reveal the impact of the modified residue on structural stability and preferred conformations. |

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical (QC) calculations, based on the principles of quantum mechanics, are used to investigate the electronic properties of molecules. Methods like Density Functional Theory (DFT) and ab initio calculations provide detailed information about electron distribution, orbital energies, and molecular reactivity. semanticscholar.org

For Fmoc-N-Me-Phe(3-CN)-OH, QC calculations can predict the atomic charges on the nitrile group and the N-methylated backbone, offering insights into potential sites for intermolecular interactions. semanticscholar.org These calculations are fundamental for understanding the molecule's dipole moment and electrostatic potential, which govern its interactions with other molecules, including water, receptors, or other amino acid residues.

Furthermore, QC methods like Time-Dependent DFT (TD-DFT) can predict electronic absorption spectra. semanticscholar.org The 3-cyano group on the phenylalanine ring acts as a chromophore. Studies on cyanophenylalanine derivatives have shown that the position of the cyano group influences their fluorescent properties, making them useful as spectroscopic probes to monitor local environments within a protein or peptide. researchgate.net QC calculations can help interpret these spectral properties and their sensitivity to the environment. These calculations are also the first step in developing accurate parameters for classical force fields used in MD simulations. nih.gov

In Silico Prediction of Peptide-Ligand Interactions and Permeability

A significant application of computational modeling for modified peptides is the prediction of their biological activity and pharmacokinetic properties, such as membrane permeability. The incorporation of non-natural amino acids, including N-methylated variants, is a widely used strategy to enhance the permeability of peptide drugs. oup.combiorxiv.org N-methylation can shield hydrogen bond donors and encourage the adoption of "closed" conformations that are more favorable for crossing hydrophobic cell membranes. biorxiv.org

Recent advancements have seen the rise of machine learning and deep learning models for predicting the membrane permeability of cyclic peptides, which frequently contain modified amino acids. biorxiv.orgfrontiersin.org Models like CPMP (Cyclic Peptide Membrane Permeability) and Multi_CycGT utilize molecular features at the atom, monomer, and peptide levels to generate predictions for various permeability assays, such as the Parallel Artificial Membrane Permeability Assay (PAMPA) or Caco-2 cell-based assays. oup.comfrontiersin.orgbiorxiv.org These models demonstrate strong performance, especially for heavily modified peptides, indicating their utility in the early stages of drug development to screen candidates with high permeability potential. frontiersin.orgnih.gov

Table 2: Performance of Deep Learning Models in Predicting Cyclic Peptide Permeability Data synthesized from studies on broad datasets of modified cyclic peptides.

| Model | Permeability Assay | Performance Metric (R²) | Reference |

| CPMP | PAMPA | 0.67 | frontiersin.orgnih.gov |

| CPMP | Caco-2 | 0.75 | frontiersin.orgnih.gov |

| CPMP | RRCK | 0.62 | frontiersin.orgnih.gov |

| CPMP | MDCK | 0.73 | frontiersin.orgnih.gov |

These predictive models can be applied to peptides containing Fmoc-N-Me-Phe(3-CN)-OH to estimate their potential for oral bioavailability and intracellular targeting, thereby guiding the design of more effective therapeutic agents. biorxiv.org

Development and Refinement of Force Fields for Modified Amino Acids

The accuracy of molecular dynamics simulations is fundamentally dependent on the quality of the force field used. Standard force fields like AMBER and CHARMM are well-parameterized for the 20 canonical amino acids, but not for modified residues like Fmoc-N-Me-Phe(3-CN)-OH. youtube.comnih.gov Therefore, the development and refinement of specific parameters for such non-canonical amino acids (NCAAs) are critical.

The parameterization process typically involves:

Quantum Chemical Calculations: The geometry of a model dipeptide containing the NCAA is optimized using QC methods (e.g., at the B3LYP/6-31G* level). nih.gov

Charge Derivation: Atomic partial charges are derived by fitting them to the electrostatic potential calculated by the QC method. The Restrained Electrostatic Potential (RESP) fitting approach is commonly used to ensure compatibility with existing force fields like AMBER. nih.govresearchgate.net

Parameter Optimization: Other parameters, such as bond lengths, angles, and dihedral terms, are optimized to reproduce QC-calculated energies or experimental data where available. Dihedral parameters are often adjusted to accurately represent the energy profile of backbone (phi/psi) rotations. nih.gov

Validation: The new parameters are tested by running MD simulations on known protein-ligand complexes or by comparing simulated properties to experimental observations. nih.gov

Platforms like Forcefield_NCAA have been developed to provide pre-parameterized sets for a wide range of NCAAs, compatible with the AMBER force field. researchgate.netacs.orgmybiosoftware.com This tool and similar methodologies provide a systematic way to generate the high-quality, self-consistent parameters needed to accurately model the behavior of peptides containing Fmoc-N-Me-Phe(3-CN)-OH and other modified residues. nih.govacs.org

Advanced Research Applications and Chemical Biology Probes

Development of Selective Enzyme Inhibitors and Mechanistic Probes

The incorporation of Fmoc-N-Me-Phe(3-CN)-OH into peptide sequences is a strategic approach for designing potent and selective enzyme inhibitors. The 3-cyano-phenylalanine moiety is particularly noteworthy for its ability to act as a mimetic of arginine, a common residue in enzyme active sites. peptide.comnih.gov

The nitrile group in 3-cyanophenylalanine can be chemically converted to a positively charged amidine group, creating a 3-amidinophenylalanine residue. This resulting structure closely mimics the guanidinium (B1211019) group of arginine. peptide.comnih.gov This mimicry allows peptides containing this modification to bind tightly to the active sites of enzymes that recognize arginine, such as trypsin-like serine proteases, which are crucial in processes like blood coagulation and viral replication. nih.govnih.gov Therefore, Fmoc-Phe(3-CN)-OH and its N-methylated counterpart serve as valuable precursors for creating inhibitors of enzymes like thrombin, Factor Xa, and dengue virus protease. peptide.comnih.gov

Furthermore, the N-methylation of the peptide backbone introduces significant conformational constraints. This rigidity can lock the peptide into a bioactive conformation that is optimal for binding to an enzyme's active site, thereby increasing inhibitory potency and selectivity. researchgate.netnih.gov The combination of the arginine-mimicking side chain and the conformationally restricting N-methyl group makes Fmoc-N-Me-Phe(3-CN)-OH a powerful tool for developing highly specific enzyme inhibitors and mechanistic probes to study enzyme function.

Application in Protein Engineering and Rational Design of Biocatalysts

The use of unnatural amino acids (UAAs) like Fmoc-N-Me-Phe(3-CN)-OH is a cornerstone of modern protein engineering and the rational design of new biocatalysts. nih.govcreative-enzymes.com By moving beyond the 20 canonical amino acids, scientists can introduce novel chemical functionalities, enhance protein stability, and modulate catalytic activity with high precision. nih.govmorressier.com

Incorporating Fmoc-N-Me-Phe(3-CN)-OH allows for several strategic advantages in biocatalyst design:

Active Site Modification : The unique electronic and steric properties of the N-methyl-3-cyanophenylalanine residue can be used to alter the active site of an enzyme, potentially improving its affinity for a non-natural substrate or even enabling a completely new chemical reaction. morressier.com

Enhanced Stability : N-methylation can protect the peptide backbone from proteolytic degradation, leading to more robust enzymes that can withstand harsh reaction conditions. ethz.chnih.gov

Rational Design : Computational models and machine learning algorithms can be used to predict the optimal positions for incorporating UAAs like Fmoc-N-Me-Phe(3-CN)-OH to achieve a desired functional outcome. creative-enzymes.comresearchgate.net This rational approach accelerates the development of enzymes with tailored properties for applications in biofuel production, pharmaceutical synthesis, and diagnostics. morressier.comrsc.org

The ability to enzymatically N-methylate non-proteinogenic amino acids is also an emerging field, which could provide alternative routes to producing proteins with these modifications. nih.govnih.gov

Strategies for Enhancing Bioavailability and Metabolic Stability of Peptides

A major hurdle for peptide-based therapeutics is their poor bioavailability and rapid degradation by proteases in the body. nih.govnih.gov The structural modifications present in Fmoc-N-Me-Phe(3-CN)-OH directly address these challenges.

N-methylation of the peptide backbone is a well-established strategy to increase metabolic stability. nih.govcreative-peptides.comiastate.edu The methyl group on the amide nitrogen acts as a steric shield, preventing proteases from recognizing and cleaving the peptide bond. This simple modification can dramatically increase the half-life of a peptide in vivo. nih.govcreative-peptides.com

Elucidation of Structure-Activity Relationships in Bioactive Peptide Sequences

Understanding the relationship between a peptide's structure and its biological activity (Structure-Activity Relationship, or SAR) is fundamental to drug discovery. mdpi.comnih.gov Unnatural amino acids like Fmoc-N-Me-Phe(3-CN)-OH are invaluable tools for conducting detailed SAR studies.

By systematically incorporating this modified residue into a bioactive peptide sequence, researchers can probe the importance of specific structural features:

The Role of the Phenyl Ring : The 3-cyano substituent alters the electronic properties of the phenylalanine side chain. Comparing the activity of the modified peptide to the parent peptide reveals the importance of aromatic interactions and the electronic nature of the side chain for biological function.

The Impact of N-Methylation : Introducing an N-methyl group restricts the conformational freedom of the peptide backbone. nih.gov If the activity is enhanced, it suggests that the resulting conformation is favorable for binding to the biological target. Conversely, a loss of activity might indicate that conformational flexibility is required. This modification has been used to study the receptor binding modes of opioid peptides. nih.gov

These systematic studies provide a detailed map of the structural requirements for bioactivity, guiding the rational design of more potent and selective peptide-based drugs.

Investigation of Self-Assembled Peptide Systems

Peptides containing aromatic moieties, particularly those with an Fmoc group, are known to self-assemble into ordered nanostructures, including fibrils, nanotubes, and hydrogels. researchgate.netnih.gov These materials have significant potential in tissue engineering, drug delivery, and regenerative medicine.

Formation and Rheological Properties of Hydrogels from Phenylalanine Derivatives

Fmoc-protected phenylalanine and its derivatives are a well-studied class of low-molecular-weight gelators. mdpi.comrsc.org They can form supramolecular hydrogels by creating a three-dimensional network of nanofibers that entraps water. researchgate.netresearchgate.net The formation of these gels is driven by a combination of non-covalent interactions, including:

π-π Stacking : The aromatic fluorenyl rings of the Fmoc group and the phenyl rings of phenylalanine stack on top of each other. researchgate.net

Hydrogen Bonding : Interactions between the peptide backbones help to stabilize the nanofiber structure.

Hydrophobic Interactions : The nonpolar parts of the molecules drive the self-assembly process in an aqueous environment. rsc.org

The mechanical properties, or rheology, of these hydrogels, such as their stiffness and ability to self-heal after being subjected to stress (thixotropy), are critical for their application. rsc.org These properties are highly dependent on the specific chemical structure of the gelator and the conditions under which the gel is formed, such as pH and solvent. rsc.orgnih.gov For instance, the stiffness (storage modulus, G') of hydrogels made from Fmoc-amino acids can range from hundreds to thousands of Pascals. mdpi.comnih.gov

Table 1: Factors Influencing Hydrogel Properties of Fmoc-Phenylalanine Derivatives

| Factor | Influence on Hydrogel Properties |

|---|---|

| Amino Acid Structure | The hydrophobicity and aromaticity of the amino acid side chain affect the critical gelation concentration and mechanical rigidity. mdpi.com |

| N-terminal Group | The Fmoc group provides strong driving forces for self-assembly through π-π stacking. nih.govresearchgate.net |

| C-terminal Modification | Changes to the C-terminus can alter self-assembly and hydrogelation behavior. mdpi.com |

| Gelation Method | The method of inducing gelation (e.g., pH change, solvent switch) can significantly impact the final mechanical properties and thixotropy of the hydrogel. rsc.org |

| Additives | Co-assembly with other molecules or nanoparticles can be used to tune the gel's properties. mdpi.com |

Impact of Aromatic Substituents on Self-Assembly Kinetics and Gel Rigidity

The nature and position of substituents on the aromatic ring of phenylalanine have a profound impact on the self-assembly process and the resulting material properties. researchgate.netresearchgate.netacs.org The 3-cyano group in Fmoc-N-Me-Phe(3-CN)-OH is an electron-withdrawing group. This electronic modification influences the π-π stacking interactions that are fundamental to self-assembly.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.